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Compound of Interest

Compound Name:
1,3,5-Tris(2-

carboxyphenyl)benzene

CAS No.: 955050-88-1

Cat. No.: B2603073

Get Quote

Executive Summary
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a

-symmetric, tritopic carboxylate ligand essential for constructing high-surface-area Metal-
Organic Frameworks (e.g., MOF-177) and porous organic polymers.[1][2][3][4] Its rigid aromatic
backbone and triangular geometry drive the formation of non-interpenetrated networks with
exceptional porosity (

).

While acid-catalyzed cyclotrimerization offers a bulk synthesis route, it often suffers from regio-

isomeric impurities (1,2,4-isomers) that compromise crystalline defect density. This guide

prioritizes a Suzuki-Miyaura Cross-Coupling strategy, ensuring regiospecificity and high purity (

) required for pharmaceutical-grade applications and reproducible MOF synthesis.
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The H3BTB molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions

by para-carboxyphenyl groups.

Property Specification

IUPAC Name 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid

Formula

Molecular Weight 438.43 g/mol

Symmetry Point Group
(Idealized) /

(Conformational)

Solubility

Soluble in DMF, DMSO, DMAc, dilute alkali.[5]

Insoluble in

,

, Acetone.

~4.2 (First dissociation)

Synthesis Strategy: The "Gold Standard" Protocol
To achieve pharmaceutical-grade purity, we utilize a convergent synthesis via Suzuki-Miyaura

coupling followed by saponification. This prevents the formation of asymmetric defects common

in cyclotrimerization.

Retrosynthetic Logic
The target molecule is disconnected at the biaryl bonds.

Core Electrophile: 1,3,5-Tribromobenzene (commercially available, high stability).

Wing Nucleophile: 4-(Methoxycarbonyl)phenylboronic acid (protecting the acid prevents

catalyst poisoning).
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Avoided Impurities (Cyclotrimerization Route)

H3BTB Target
(C3-Symmetric Acid)

Tri-methyl Ester Intermediate
(Purification Handle)

Saponification
LiOH or NaOH

THF/H2O -> HCl

Precursors:
1,3,5-Tribromobenzene + 

4-(Methoxycarbonyl)phenylboronic acid

Suzuki Coupling
Pd(PPh3)4, K2CO3
Dioxane/H2O, 90°C

1,2,4-Isomer Defects

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway prioritizing regiospecificity via cross-coupling.

Step-by-Step Protocol
Phase 1: Suzuki Cross-Coupling
Objective: Synthesize 1,3,5-tris(4-methoxycarbonylphenyl)benzene.

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and

nitrogen inlet.

Reagent Loading:

1,3,5-Tribromobenzene (10.0 mmol, 3.15 g)

4-(Methoxycarbonyl)phenylboronic acid (36.0 mmol, 6.48 g) — 1.2 eq per bromide site.
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(anhydrous, 60.0 mmol, 8.29 g)

Solvent System: Add 1,4-Dioxane (120 mL) and degassed

(30 mL).

Note: Degassing is critical to prevent homocoupling of boronic acids.

Catalyst Addition: Add

(5 mol%, 0.5 mmol, 578 mg) under a positive stream of

.

Reaction: Heat to 90°C for 48 hours under

atmosphere. Monitor via TLC (Hexane:EtOAc 4:1).

Workup:

Cool to RT. Evaporate dioxane under reduced pressure.

Resuspend residue in

(200 mL) and wash with water (

mL).

Dry organic layer over

, filter, and concentrate.[6]

Purification: Recrystallize from boiling

/Ethanol or perform flash chromatography (

, Hexane/EtOAc gradient).

Yield Target: >85% as a white solid.

Phase 2: Saponification & Acidification
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Objective: Hydrolyze ester to free carboxylic acid (H3BTB).

Dissolution: Dissolve the tri-ester intermediate (5.0 mmol) in THF (100 mL).

Hydrolysis: Add aqueous NaOH (2M, 100 mL).

Reflux: Heat to 70°C for 12 hours. The suspension should clear as the salt forms.

Precipitation:

Cool to RT.

Slowly add concentrated HCl (12M) dropwise until pH < 1. A voluminous white precipitate

will form immediately.

Isolation: Filter the solid and wash extensively with

(until filtrate is neutral) and cold Acetone (to remove trace organics).

Drying: Dry in a vacuum oven at 80°C for 24 hours.

Characterization Framework
To validate the structure and purity, the following analytical matrix must be applied.

NMR Spectroscopy (DMSO- )
H3BTB has a distinct signature due to its high symmetry.
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Nucleus
Shift (

, ppm)
Multiplicity Assignment

H 13.10 Broad Singlet -COOH (3H)

H 8.10
Doublet (

Hz)

Phenyl Ring (Ortho to

COOH) (6H)

H 8.02
Doublet (

Hz)

Phenyl Ring (Meta to

COOH) (6H)

H 7.98 Singlet
Central Benzene Ring

(3H)

C 167.5 - C=O (Carboxyl)

C 144.2, 141.5 -
Quaternary Biaryl

Carbons

Note: The central ring protons (7.98 ppm) are a diagnostic singlet. Any splitting here indicates

incomplete coupling or isomer contamination.

Infrared Spectroscopy (FT-IR)
: Broad band 2500–3300 cm

(H-bonded carboxylic acid dimers).

: Sharp, strong peak at 1680–1690 cm

.

: Aromatic stretches at 1605, 1510 cm

.

Characterization Workflow Diagram
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Structural Confirmation

Purity & Stability

Isolated H3BTB Solid

1H NMR (DMSO-d6)
Check: Singlet @ 7.98ppm

FT-IR
Check: C=O @ 1690 cm-1

TGA
Stable up to ~350°C

PXRD
Confirm Crystallinity

If pure

Click to download full resolution via product page

Figure 2: Analytical workflow for validating H3BTB ligand integrity.

Critical Applications: MOF-177 Synthesis
The primary utility of high-purity H3BTB is the synthesis of MOF-177, a benchmark material for

hydrogen storage.[2]

Protocol Summary:

Precursors:

(0.060 g) + H3BTB (0.020 g).

Solvent: DEF (Diethylformamide) (2.0 mL).

Conditions: Sealed vial, heated to 100°C for 24 hours.

Result: Block-shaped colorless crystals.

Mechanism: The carboxylate groups coordinate to

clusters, forming a (6,3)-connected net with qom topology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2603073/docs#technical-guide-synthesis-and-
characterization-of-h3btb-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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